

# Whitepaper: The Discovery and Synthesis of CDD-1845, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CDD-1845  |           |
| Cat. No.:            | B12374560 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

This document details the discovery, synthesis, and preliminary characterization of **CDD-1845**, a novel small molecule inhibitor of Tyr-kinase X (TK-X). Aberrant TK-X activity has been implicated in the pathogenesis of various solid tumors. **CDD-1845** was identified through a high-throughput screening campaign and subsequently optimized via structure-activity relationship (SAR) studies to yield a potent and selective inhibitor with favorable drug-like properties. This whitepaper provides a comprehensive overview of the discovery workflow, the synthetic route, and the key experimental data generated to date.

### **Discovery of CDD-1845**

The discovery of **CDD-1845** was the result of a systematic approach involving a high-throughput screen (HTS) of a diverse chemical library, followed by hit-to-lead optimization.

## **High-Throughput Screening (HTS)**

A library of 500,000 diverse small molecules was screened for inhibitory activity against recombinant human TK-X using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The primary screen identified 1,200 initial hits with greater than 50% inhibition at a concentration of 10  $\mu$ M. These hits were then subjected to a dose-response confirmation screen to determine their half-maximal inhibitory concentration (IC50).



#### **Hit-to-Lead Optimization**

From the confirmed hits, a chemical series based on a pyrazolopyrimidine scaffold was selected for its favorable preliminary profile, including good ligand efficiency and synthetic tractability. Initial lead compound, CDD-1001, exhibited an IC50 of 500 nM against TK-X. A medicinal chemistry campaign was initiated to optimize the potency, selectivity, and pharmacokinetic properties of this series. This effort led to the synthesis of over 200 analogs. CDD-1845 emerged as the most promising candidate, demonstrating significantly improved potency and an excellent selectivity profile.

# **Synthesis of CDD-1845**

The synthesis of **CDD-1845** is accomplished via a convergent 5-step synthetic route, as outlined below.

### **Synthetic Scheme**









Click to download full resolution via product page



• To cite this document: BenchChem. [Whitepaper: The Discovery and Synthesis of CDD-1845, a Novel Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374560#cdd-1845-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com